1-(2-cloroacetil)pirrolidin-2-ona

Descripción general

Descripción

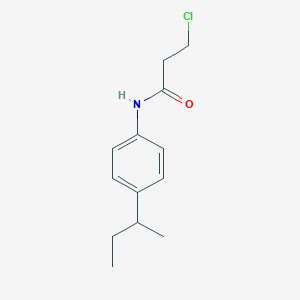

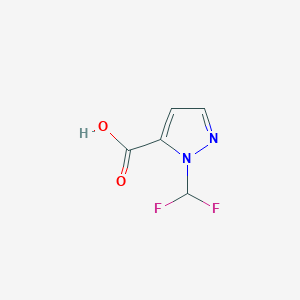

1-(2-Chloro-acetyl)-pyrrolidin-2-one (CAP) is an organic compound that belongs to the class of pyrrolidinones, which are heterocyclic compounds containing a five-member ring with nitrogen and oxygen atoms. CAP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the research and development of new drugs, as it can be used to synthesize derivatives of active pharmaceutical ingredients (APIs). CAP has a wide range of applications, including in the synthesis of antibiotics, antimalarials, anti-inflammatory agents, and anticancer agents.

Aplicaciones Científicas De Investigación

Intermediario clave para los inhibidores de la dipeptidil peptidasa IV

“1-(2-cloroacetil)pirrolidin-2-ona” es un intermedio clave para la síntesis de inhibidores de la dipeptidil peptidasa IV (DPP-IV) . DPP-IV es un miembro de la familia de la oligopeptidasa de prolil de serina proteasa, que escinde el dipéptido N-terminal de péptidos con prolina o alanina en la segunda posición . Inhibir DPP-IV extiende la vida media del péptido similar al glucagón-1 (GLP-1) secretado endógenamente, una hormona incretina que estimula la liberación de insulina, inhibe la liberación de glucagón y ralentiza el vaciado gástrico . Esto es beneficioso en el control de la homeostasis de la glucosa en pacientes con diabetes tipo II .

Síntesis de Vildagliptina

El derivado de pirrolidina sintetizado de “this compound” se utilizó para preparar el inhibidor de DPP-IV Vildagliptina . Vildagliptina es una de las opciones de tratamiento para la diabetes tipo II que está bajo revisión por la FDA de EE. UU. .

Síntesis de otros inhibidores de DPP-IV

Además de Vildagliptina, el derivado de “this compound” también es una parte integral de muchos otros inhibidores de DPP-IV . Estos incluyen NVP-DPP728, MK-0431 (Sitagliptina) y BMS-477118 (Saxagliptina) .

Tratamiento de la diabetes tipo II

Como se mencionó anteriormente, los inhibidores de DPP-IV están surgiendo como un enfoque basado en el mecanismo para el tratamiento de la diabetes tipo II . El derivado de “this compound” juega un papel clave en este sentido, ya que forma parte integral de muchos inhibidores de DPP-IV .

Potencial para la pérdida de peso

Los inhibidores de DPP-IV ofrecen varias ventajas potenciales sobre las terapias existentes, incluido el potencial para la pérdida de peso . El derivado de “this compound”, al ser una parte clave de muchos inhibidores de DPP-IV, contribuye a este beneficio potencial .

Potencial para la regeneración y diferenciación de las células β pancreáticas

Otra ventaja potencial de los inhibidores de DPP-IV es el potencial para la regeneración y diferenciación de las células β pancreáticas . El derivado de “this compound”, al ser una parte clave de muchos inhibidores de DPP-IV, contribuye a este beneficio potencial .

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(2-chloroacetyl)pyrrolidin-2-one is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is a member of the prolyl oligopeptidase family of serine protease, which cleaves the N-terminal dipeptide from peptides with proline or alanine in the second position .

Mode of Action

The compound interacts with DPP-IV and inhibits its activity . This inhibition extends the half-life of endogenously secreted glucagon-like peptide-1 (GLP-1), which in turn enhances insulin secretion and improves glucose tolerance .

Biochemical Pathways

The inhibition of DPP-IV affects the pathway of GLP-1, an incretin hormone secreted by intestinal L-cells in response to food intake . Normally, in the presence of plasma DPP-IV, the active form of GLP-1 is rapidly inactivated due to the cleavage of a dipeptide from the N-terminus . The inhibition of dpp-iv by the compound prevents this inactivation, thus enhancing the effects of glp-1 .

Pharmacokinetics

The compound is synthesized from l-proline and chloroacetyl chloride , suggesting that its Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by these precursors.

Result of Action

The result of the compound’s action is an enhancement of insulin secretion and improvement of glucose tolerance . This is beneficial in the control of glucose homeostasis in patients with type-II diabetes . DPP-IV inhibitors like this compound offer several potential advantages over existing therapies, including decreased risk of hypoglycemia, potential for weight loss, and the potential for regeneration and differentiation of pancreatic β-cells .

Análisis Bioquímico

Biochemical Properties

1-(2-Chloro-acetyl)-pyrrolidin-2-one plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound is known to interact with enzymes such as dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism . By inhibiting DPP-IV, 1-(2-Chloro-acetyl)-pyrrolidin-2-one can prolong the activity of incretin hormones, which are essential for insulin secretion and glucose homeostasis . Additionally, this compound may interact with other proteins and biomolecules, potentially affecting various biochemical pathways.

Cellular Effects

The effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one on cellular processes are diverse and depend on the specific cell type and context. In pancreatic beta cells, for example, this compound can enhance insulin secretion by inhibiting DPP-IV and increasing the half-life of incretin hormones This leads to improved glucose tolerance and better regulation of blood sugar levels

Molecular Mechanism

At the molecular level, 1-(2-Chloro-acetyl)-pyrrolidin-2-one exerts its effects primarily through enzyme inhibition. By binding to the active site of DPP-IV, this compound prevents the enzyme from cleaving incretin hormones, thereby extending their activity . This inhibition is crucial for enhancing insulin secretion and improving glucose homeostasis. Additionally, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may interact with other biomolecules, potentially leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can vary over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that 1-(2-Chloro-acetyl)-pyrrolidin-2-one remains stable under certain conditions, but its degradation products may have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may reveal additional effects on cellular processes and overall function.

Dosage Effects in Animal Models

The effects of 1-(2-Chloro-acetyl)-pyrrolidin-2-one in animal models are dose-dependent. At lower doses, this compound can effectively inhibit DPP-IV and improve glucose tolerance without causing significant adverse effects . At higher doses, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may exhibit toxic or adverse effects, including potential damage to pancreatic beta cells and other tissues . Understanding the dosage thresholds and potential risks is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

1-(2-Chloro-acetyl)-pyrrolidin-2-one is involved in several metabolic pathways, particularly those related to glucose metabolism and insulin regulation. By inhibiting DPP-IV, this compound affects the incretin hormone pathway, leading to increased insulin secretion and improved glucose homeostasis . Additionally, 1-(2-Chloro-acetyl)-pyrrolidin-2-one may interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels in various tissues.

Transport and Distribution

The transport and distribution of 1-(2-Chloro-acetyl)-pyrrolidin-2-one within cells and tissues are critical for its biological activity. This compound may be transported by specific carriers or binding proteins, which facilitate its movement across cell membranes and into target tissues . The localization and accumulation of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can impact its effectiveness and potential side effects, making it important to understand these processes in detail.

Subcellular Localization

1-(2-Chloro-acetyl)-pyrrolidin-2-one is likely to localize in specific subcellular compartments, where it can exert its biochemical effects. Targeting signals or post-translational modifications may direct this compound to particular organelles, such as the endoplasmic reticulum or mitochondria . The subcellular localization of 1-(2-Chloro-acetyl)-pyrrolidin-2-one can influence its activity and function, highlighting the importance of understanding these mechanisms for potential therapeutic applications.

Propiedades

IUPAC Name |

1-(2-chloroacetyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO2/c7-4-6(10)8-3-1-2-5(8)9/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXRVMNVJFVLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390296 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43170-60-1 | |

| Record name | 1-(2-Chloro-acetyl)-pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Methoxy-phenyl)-ethyl]-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1351572.png)

![2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol](/img/structure/B1351574.png)

![{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1351581.png)

![2-[4-(2-hydroxyethyl)piperazino]-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1351597.png)